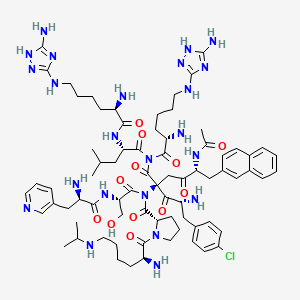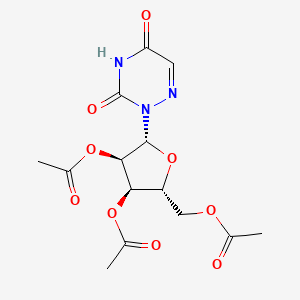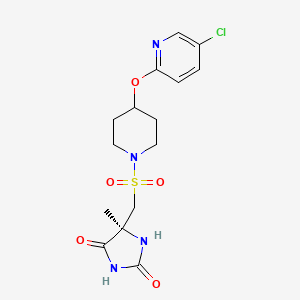
Aminopromazine
Übersicht
Beschreibung
Aminopromazine is a chemical compound with the molecular formula C19H25N3S . It is a small molecule that has been studied for its potential pharmacological properties. The compound is known for its structure, which includes a phenothiazine core, making it part of the phenothiazine class of compounds .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Aminopromazin kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Phenothiazin mit verschiedenen Reagenzien beinhaltet. Ein übliches Verfahren beinhaltet die Alkylierung von Phenothiazin mit einem Dimethylaminoalkylhalogenid unter basischen Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und eine Base wie Natriumhydroxid .
Industrielle Produktionsverfahren: In industriellen Umgebungen kann die Produktion von Aminopromazin großtechnische Batchreaktionen unter Verwendung ähnlicher Synthesewege umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig Reinigungsschritte wie Umkristallisation oder Chromatographie, um das Endprodukt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aminopromazin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Aminopromazin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann zu sekundären Aminen reduziert werden.
Substitution: Aminopromazin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Sekundäre Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Aminopromazin wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht, darunter:
Chemie: Als Reagenz in der organischen Synthese und als Vorläufer für andere Phenothiazinderivate verwendet.
Biologie: Auf seine potenziellen Auswirkungen auf zelluläre Prozesse und als Werkzeug in biochemischen Assays untersucht.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Aminopromazin ist nicht vollständig geklärt. Es wird vermutet, dass es mit verschiedenen molekularen Zielstrukturen interagiert, darunter Dopamin- und Serotoninrezeptoren. Diese Interaktion kann zu Veränderungen der Neurotransmitterspiegel und zur Modulation neuronaler Bahnen führen, was zu seinen pharmakologischen Wirkungen beiträgt .
Wirkmechanismus
The exact mechanism of action of aminopromazine is not fully understood. it is believed to interact with various molecular targets, including dopamine and serotonin receptors. This interaction may lead to changes in neurotransmitter levels and modulation of neural pathways, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Aminopromazin ist strukturell ähnlich anderen Phenothiazinderivaten wie Chlorpromazin und Promethazin. Es ist einzigartig in seinem spezifischen Substitutionsschema und seinem pharmakologischen Profil .
Ähnliche Verbindungen:
Chlorpromazin: Als Antipsychotikum eingesetzt.
Promethazin: Als Antihistaminikum und Antiemetikum eingesetzt.
Propiomazin: Wird aufgrund seiner sedativen und antihistaminischen Wirkungen eingesetzt.
Aminopromazin zeichnet sich durch seine spezifischen Anwendungen in der Veterinärmedizin und seine einzigartigen chemischen Eigenschaften aus .
Eigenschaften
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethyl-3-phenothiazin-10-ylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3S/c1-20(2)13-15(21(3)4)14-22-16-9-5-7-11-18(16)23-19-12-8-6-10-17(19)22/h5-12,15H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQNFFLGIYEXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861592 | |
| Record name | Aminopromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58-37-7 | |
| Record name | N1,N1,N2,N2-Tetramethyl-3-(10H-phenothiazin-10-yl)-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminopromazine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminopromazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15596 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aminopromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00861592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminopromazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9SDD93U5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















